6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide
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Overview
Description
6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide is a synthetic organic compound with the molecular formula C18H20ClN3O3 and a molecular weight of 361.83 g/mol. This compound is characterized by the presence of a chloro group, a pyridine ring, and a dicarboxamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the propan-2-yloxy group: This step may involve etherification reactions using alkyl halides and appropriate bases.
Formation of the dicarboxamide moiety: This can be done through amide coupling reactions using carboxylic acids and amines in the presence of coupling agents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and catalysts like palladium on carbon can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group and pyridine ring may facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways. The dicarboxamide moiety can also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar compounds to 6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide include:
6-chloro-N2-{1-[3-(methoxy)phenyl]ethyl}pyridine-2,5-dicarboxamide: Differing by the presence of a methoxy group instead of a propan-2-yloxy group.
6-chloro-N2-{1-[3-(ethoxy)phenyl]ethyl}pyridine-2,5-dicarboxamide: Differing by the presence of an ethoxy group instead of a propan-2-yloxy group.
The uniqueness of this compound lies in its specific functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-chloro-2-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-10(2)25-13-6-4-5-12(9-13)11(3)21-18(24)15-8-7-14(17(20)23)16(19)22-15/h4-11H,1-3H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBMPVLVULUODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)NC(=O)C2=NC(=C(C=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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